![molecular formula C6H7N5O B1460702 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1105195-78-5](/img/structure/B1460702.png)
3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one”, similar compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” include a predicted boiling point of 392.3±52.0 °C, a predicted density of 1.68±0.1 g/cm3, and a predicted pKa of -1.14±0.20 .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
This compound has been utilized in the synthesis of new heterocyclic compounds that exhibit antimicrobial activity . These synthesized compounds are tested against various microorganisms and can potentially lead to the development of new antimicrobial drugs.
Agriculture: Antifungal and Antiviral Applications
In the agricultural sector, derivatives of triazolopyrimidines, which include the core structure of our compound of interest, have shown antifungal and antiviral properties . These properties are crucial for protecting crops from diseases and ensuring food security.
Materials Science: Energetic Materials
The compound’s derivatives have been explored for creating very thermostable energetic materials . These materials are significant for applications requiring high thermal stability, such as in aerospace engineering.
Chemistry: Synthesis of Heterocyclic Compounds
In the field of chemistry, this compound is valuable for the synthesis of heterocyclic compounds . These compounds are essential in developing pharmaceuticals and other chemicals with diverse biological activities.
Environmental Science: Fluorescent Probes
The triazole-fused heterocycles, related to our compound, have been used as fluorescent probes . These probes are important tools in environmental monitoring, helping detect and measure the presence of various pollutants.
Medicinal Chemistry: CDK2 Inhibition
Derivatives of this compound have been discovered as novel CDK2 inhibitors , which are significant in cancer treatment. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can lead to cell cycle arrest, thereby affecting the proliferation of cells .
Result of Action
Similar compounds have been shown to inhibit cell proliferation by affecting cell cycle progression .
properties
IUPAC Name |
3-ethyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJGXULWGTVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)NC=N2)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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